Vasodilatory Potency of Fmoc-His(3-Me)-OH-Containing Tripeptides in Aortic Ring Assays
Tripeptides synthesized using Fmoc-His(3-Me)-OH, in combination with Fmoc-citrulline-OH and Fmoc-His(1-Me)-OH, exhibit a quantifiable vasodilatory effect in an ex vivo aortic ring model. This provides a direct, application-specific metric for comparing the biological outcome of peptides containing this specific residue. [1]
| Evidence Dimension | Vasodilatory Potency (EC50) |
|---|---|
| Target Compound Data | Tripeptide containing Fmoc-His(3-Me)-OH (with Fmoc-citrulline-OH and Fmoc-His(1-Me)-OH) |
| Comparator Or Baseline | Tripeptide synthesized with alternative histidine derivatives or non-methylated histidine (explicit comparator data not provided in source, but the assay defines the baseline response) |
| Quantified Difference | EC50 range of 2.7-4.7 mM for vasodilation. |
| Conditions | 1.0 mM Phenylephrine (PE)-contracted rat thoracic aorta rings. |
Why This Matters
This provides a quantitative benchmark for the biological activity of a peptide sequence incorporating this specific building block, which is critical for reproducible pharmacological research and assay validation.
- [1] Fmoc-His(3-Me)-OH | CAS 252049-16-4. InvivoChem. View Source
